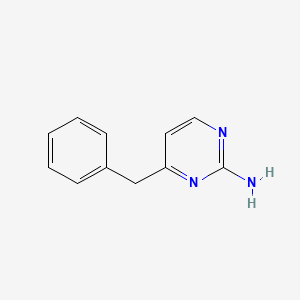
4-Benzylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a benzyl group attached to the fourth position of the pyrimidine ring and an amino group at the second position
Méthodes De Préparation
The synthesis of 4-Benzylpyrimidin-2-amine typically involves several steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form intermediate compounds.
Ring Closure and Aromatization: The intermediate compounds undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are subjected to S-methylation and oxidation to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the methylsulfonyl derivatives are reacted with suitable amines to form this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-Benzylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Benzylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Benzylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been found to inhibit the activity of serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . By inhibiting PLK4, these compounds can exert antiproliferative effects on cancer cells. The exact pathways and molecular targets may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
4-Benzylpyrimidin-2-amine can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their substituents.
4-Benzylpyridin-2-yl Derivatives: These compounds have a pyridine ring instead of a pyrimidine ring and have shown potential as G protein-biased agonists.
Unique Features: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
168150-97-8 |
|---|---|
Formule moléculaire |
C11H11N3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-benzylpyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |
Clé InChI |
MXWFAFBPBMLSRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
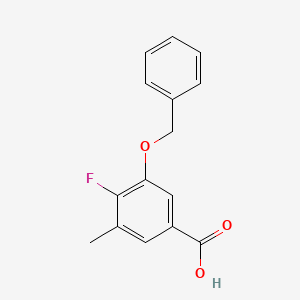
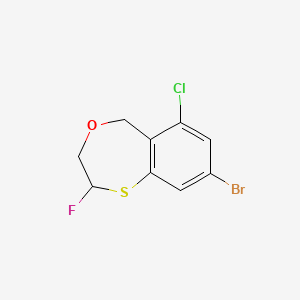
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
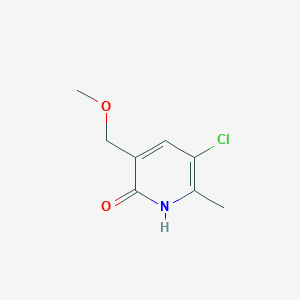


![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)
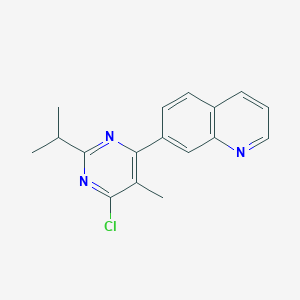
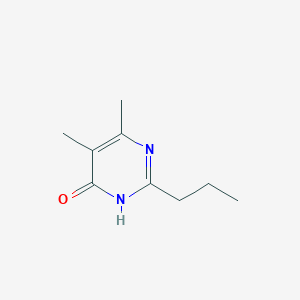
![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
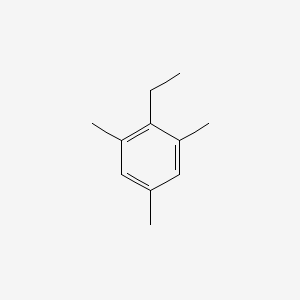
![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)

